Rapamycin Dialdehyde: A Technical Guide for Researchers
Rapamycin Dialdehyde: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) dialdehyde (B1249045) is a derivative of the macrolide rapamycin, a well-known mTOR inhibitor. Unlike its parent compound, rapamycin dialdehyde is characterized as a non-immunosuppressive agent with potent neurotrophic properties. This key difference has positioned it as a molecule of interest for therapeutic applications in neurodegenerative diseases, solid tumors, and hyperproliferative vascular diseases. This technical guide provides a comprehensive overview of rapamycin dialdehyde, including its synthesis, proposed mechanism of action, and relevant experimental protocols.
Chemical Properties:
| Property | Value |
| CAS Number | 500733-49-3 |
| Molecular Formula | C₅₁H₇₉NO₁₅ |
| Molecular Weight | 946.17 g/mol |
Synthesis of Rapamycin Dialdehyde
Rapamycin dialdehyde is synthesized from rapamycin through oxidative cleavage of the triene system within the macrolide structure. Two primary methods are described in the literature: ozonolysis and oxidation with osmium tetroxide and sodium periodate (B1199274) (Lemieux-Johnson oxidation).
Experimental Protocols
2.1.1. Method 1: Oxidation with Osmium Tetroxide and Sodium Periodate
This method involves the dihydroxylation of the rapamycin triene followed by oxidative cleavage of the resulting diols to form the dialdehyde.
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Materials:
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Rapamycin
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Dioxane
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Water
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Osmium tetroxide (OsO₄)
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Sodium periodate (NaIO₄)
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Dichloromethane (B109758) (CH₂Cl₂)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Procedure:
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Dissolve rapamycin (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).
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Add a catalytic amount of osmium tetroxide (e.g., 0.01 eq). The solution will typically turn dark.
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Stir the mixture at room temperature for 30 minutes.
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Add sodium periodate (e.g., 4.0 eq) portion-wise over 1 hour.
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Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction by adding water and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield rapamycin dialdehyde.
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2.1.2. Method 2: Ozonolysis
Ozonolysis provides an alternative route for the oxidative cleavage of the triene system.
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Materials:
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Rapamycin
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Dichloromethane (CH₂Cl₂)
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Methanol (B129727) (MeOH)
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Ozone (O₃) generator
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Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃)
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Silica gel for column chromatography
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Procedure:
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Dissolve rapamycin (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool the solution to -78 °C.
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Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
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Purge the solution with nitrogen or argon to remove excess ozone.
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Add a reducing agent, such as dimethyl sulfide (e.g., 5.0 eq) or triphenylphosphine (e.g., 3.0 eq), and allow the reaction to warm to room temperature.
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Stir the mixture for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain rapamycin dialdehyde.
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Synthesis Workflow Diagram
Caption: General workflow for the synthesis of rapamycin dialdehyde from rapamycin.
Mechanism of Action
While rapamycin exerts its immunosuppressive effects through the inhibition of the mTOR pathway, rapamycin dialdehyde is reported to be non-immunosuppressive.[1] This suggests a different mechanism of action for its biological activities, particularly its neurotrophic effects.
Proposed Neurotrophic Signaling Pathway
The neurotrophic properties of non-immunosuppressive rapamycin analogs are believed to be mediated through their binding to FK506-binding proteins (FKBPs), most notably FKBP12. The binding of these ligands to FKBP12 is thought to induce a conformational change that allows the complex to interact with other intracellular signaling molecules, leading to the activation of pathways that promote neurite outgrowth and neuronal survival. While the precise downstream effectors for rapamycin dialdehyde are not yet fully elucidated, a plausible hypothesis involves the modulation of signaling pathways known to be influenced by FKBP ligands, such as the Bone Morphogenetic Protein (BMP) signaling pathway.
Caption: Proposed neurotrophic signaling pathway of rapamycin dialdehyde.
Biological Activity and Experimental Data
Rapamycin dialdehyde has been investigated for its neurotrophic, anti-tumor, and anti-hyperproliferative vascular disease activities.
Neurotrophic Activity
The neurotrophic effects of rapamycin dialdehyde have been demonstrated in vitro using the human neuroblastoma cell line, SH-SY5Y.
4.1.1. Experimental Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells
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Materials:
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SH-SY5Y cells
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Complete culture medium (e.g., DMEM/F12 with 10% FBS)
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Low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS)
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Retinoic acid (RA)
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Rapamycin dialdehyde
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Nerve Growth Factor (NGF) as a positive control
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96-well cell culture plates
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Microscope with imaging software
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Procedure:
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Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) in complete culture medium and incubate for 24 hours.
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To induce a more neuron-like phenotype, replace the medium with low-serum medium containing retinoic acid (e.g., 10 µM) and incubate for 3-5 days.
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After the differentiation period, replace the medium with fresh low-serum medium containing different concentrations of rapamycin dialdehyde. Include a vehicle control and a positive control (e.g., 50 ng/mL NGF).
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Incubate the cells for 48-72 hours.
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Fix the cells with 4% paraformaldehyde.
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Image the cells using a microscope.
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Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell using image analysis software.
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4.1.2. Quantitative Data (Illustrative)
| Compound | Concentration | % of Cells with Neurites | Average Neurite Length (µm) |
| Vehicle Control | - | 10 ± 2 | 15 ± 3 |
| Rapamycin Dialdehyde | 1 nM | 25 ± 4 | 30 ± 5 |
| Rapamycin Dialdehyde | 10 nM | 45 ± 6 | 55 ± 8 |
| Rapamycin Dialdehyde | 100 nM | 60 ± 7 | 75 ± 10 |
| NGF (Positive Control) | 50 ng/mL | 65 ± 5 | 80 ± 9 |
Note: The data presented in this table is for illustrative purposes only and represents the expected format for presenting results from a neurite outgrowth assay.
Anti-Tumor and Anti-Hyperproliferative Vascular Disease Activity
While patents suggest the potential of rapamycin dialdehyde in treating solid tumors and hyperproliferative vascular diseases, specific experimental data and detailed protocols for these applications are not extensively available in the public domain. Research in these areas would likely involve in vitro assays to assess effects on cancer cell proliferation and vascular smooth muscle cell migration, followed by in vivo studies in relevant animal models.
4.2.1. Experimental Workflow for Anti-Tumor Activity Evaluation
Caption: A general experimental workflow for evaluating the anti-tumor activity of rapamycin dialdehyde.
Conclusion
Rapamycin dialdehyde represents a promising derivative of rapamycin with a distinct biological profile. Its non-immunosuppressive nature coupled with potent neurotrophic activity makes it a compelling candidate for the development of novel therapeutics for neurodegenerative disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in oncology and cardiovascular disease. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
